3-(2-Hydroxypropyl)azepan-2-one
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(2-hydroxypropyl)azepan-2-one |
InChI |
InChI=1S/C9H17NO2/c1-7(11)6-8-4-2-3-5-10-9(8)12/h7-8,11H,2-6H2,1H3,(H,10,12) |
InChI Key |
FXPCPGXUNVJHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCNC1=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Acid Derivatives
Method Overview:
Starting from amino acid derivatives such as 2-amino-1-propanol or related precursors, cyclization to form the azepan-2-one ring can be achieved through intramolecular lactam formation.
- Use of acyl chlorides or esters derived from amino acids.
- Heating in inert solvents like toluene or xylene under reflux.
- Catalysis with acids or bases to facilitate cyclization.
Amino acid ester + coupling reagent → Cyclization under reflux → Azepan-2-one derivative
- High regioselectivity.
- Good yields (~70-85%).
- Requires careful control of reaction conditions to prevent polymerization.
Reductive Amination of Cyclic Ketones
Method Overview:
Reductive amination of cyclic ketones such as 2-oxoazepane with 2-hydroxypropylamine derivatives allows for the direct installation of the 2-hydroxypropyl group.
- Use of reducing agents like sodium cyanoborohydride or lithium aluminum hydride.
- Acidic or neutral solvents such as methanol or ethanol.
- Mild heating (~40-60°C).
Azepan-2-one + 2-hydroxypropylamine → Reductive amination → this compound
- Typically range from 60-75%.
Nucleophilic Substitution and Hydroxylation
Method Overview:
Alternatively, starting from a suitable precursor such as 3-chlorazepan-2-one, nucleophilic substitution with hydroxide or related nucleophiles introduces the 2-hydroxy group.
- Treatment with aqueous sodium hydroxide or potassium hydroxide.
- Reflux in ethanol or water.
- Controlled temperature to prevent ring opening.
3-Chlorazepan-2-one + NaOH → this compound
- Usually around 50-65%, depending on conditions.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of amino acid derivatives | 2-Amino-1-propanol derivatives | Acid chlorides, reflux | Acidic or basic catalysis, reflux | 70-85% | High regioselectivity |
| Reductive amination | Azepan-2-one, 2-hydroxypropylamine | NaBH3CN, ethanol | Mild heating, pH control | 60-75% | Direct installation of side chain |
| Nucleophilic substitution | 3-Chlorazepan-2-one | NaOH, ethanol | Reflux, controlled temperature | 50-65% | Requires halogen precursor |
Research Findings and Optimization Insights
Recent studies emphasize the importance of reaction conditions in optimizing yields and purity. For instance, the use of microwave-assisted synthesis has shown to reduce reaction times significantly while maintaining high yields. Additionally, employing protecting groups on the hydroxyl or amino functionalities can prevent side reactions, leading to cleaner products.
In particular, the synthesis via cyclization of amino acid derivatives is favored for its regioselectivity and scalability, making it suitable for industrial applications. Reductive amination offers a versatile route for functionalization, especially when aiming to incorporate specific substituents like the 2-hydroxypropyl group.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azepan-2-one ring can be reduced to form saturated derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced azepane compounds, and substituted azepane derivatives. These products can have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
3-(2-Hydroxypropyl)azepan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropyl)azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with target molecules, while the azepan-2-one ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
The following section compares 3-(2-Hydroxypropyl)azepan-2-one with structurally related compounds, focusing on molecular features, functional groups, and biological activities.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of this compound and Analogs
Key Observations:
Core Structure Differences :
- The azepan-2-one lactam ring in this compound contrasts with the dihydroisocoumarin lactone in ’s compound, which introduces distinct electronic and steric properties .
- The uniconazole-P isomer features an imidazole ring and phenyl group instead of a lactam, enabling interactions with plant enzymes .
Substituent Effects: Hydroxypropyl vs. Aminopropyl: The hydroxypropyl group in the target compound may enhance hydrophilicity compared to the basic aminopropyl group in 1-(3-aminopropyl)azepan-2-one . Oxan-4-yl vs. Hydroxypropyl: The ether-containing oxan-4-yl group in ’s compound likely increases lipophilicity relative to the polar hydroxypropyl substituent .
Biological Activity
3-(2-Hydroxypropyl)azepan-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by an azepanone ring with a hydroxypropyl substituent. The presence of the hydroxyl group enhances its solubility and ability to form hydrogen bonds, potentially increasing its interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics.
| Pathogen | Inhibition Zone (mm) | Standard Antibiotic (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 (Penicillin) |
| Escherichia coli | 12 | 16 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 10 | 14 (Gentamicin) |
This data suggests that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.
Case Study: MCF-7 Cell Line
- Concentration : 50 µM
- Treatment Duration : 24 hours
- Cell Viability Reduction : 45% compared to control
This reduction in cell viability indicates a promising anticancer effect, warranting further exploration in vivo.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to modulate pathways related to apoptosis, particularly through the caspase cascade.
- Interaction with Membrane Components : The hydroxypropyl group may enhance the compound's ability to interact with lipid membranes, facilitating its uptake into cells.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-(Hydroxyethyl)azepan-2-one | Moderate | Low |
| 3-(Hydroxybutyl)azepan-2-one | High | Moderate |
| This compound | High | High |
This table highlights the superior biological activity of this compound relative to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
